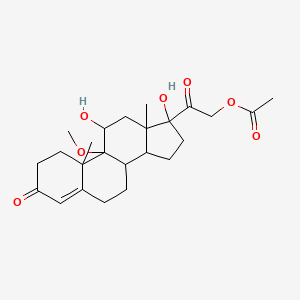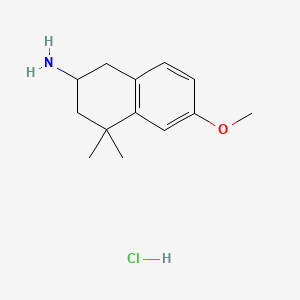
N~1~,N~1~,N'~1~,N'~1~-Tetramethyl-2-phenylethene-1,1-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~,N’~1~,N’~1~-Tetramethyl-2-phenylethene-1,1-diamine is an organic compound known for its unique chemical structure and properties. It is a derivative of ethylenediamine, where the hydrogen atoms are replaced by methyl groups and a phenyl group. This compound is used in various chemical reactions and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N’~1~,N’~1~-Tetramethyl-2-phenylethene-1,1-diamine typically involves the reaction of ethylenediamine with methyl iodide and phenylacetylene under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the substitution of hydrogen atoms with methyl groups and the addition of the phenyl group.
Industrial Production Methods
In industrial settings, the production of N1,N~1~,N’~1~,N’~1~-Tetramethyl-2-phenylethene-1,1-diamine involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~1~,N’~1~,N’~1~-Tetramethyl-2-phenylethene-1,1-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the methyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, alcohols, and amines; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary amines
Substitution: Compounds with new functional groups replacing the methyl or phenyl groups
Applications De Recherche Scientifique
N~1~,N~1~,N’~1~,N’~1~-Tetramethyl-2-phenylethene-1,1-diamine is utilized in several scientific research fields:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Applied in the production of polymers, resins, and other advanced materials due to its ability to form stable complexes with metals.
Mécanisme D'action
The mechanism by which N1,N~1~,N’~1~,N’~1~-Tetramethyl-2-phenylethene-1,1-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it may interact with cellular pathways, leading to changes in cell signaling and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: A similar compound with a simpler structure, lacking the phenyl group.
N,N,N’,N’-Tetramethyl-1,6-hexanediamine: Another related compound with a longer carbon chain.
Uniqueness
N~1~,N~1~,N’~1~,N’~1~-Tetramethyl-2-phenylethene-1,1-diamine is unique due to the presence of both methyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with other molecules or materials.
Propriétés
Numéro CAS |
10596-51-7 |
|---|---|
Formule moléculaire |
C12H18N2 |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
1-N,1-N,1-N',1-N'-tetramethyl-2-phenylethene-1,1-diamine |
InChI |
InChI=1S/C12H18N2/c1-13(2)12(14(3)4)10-11-8-6-5-7-9-11/h5-10H,1-4H3 |
Clé InChI |
CBPMZOBOCGQWGG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=CC1=CC=CC=C1)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



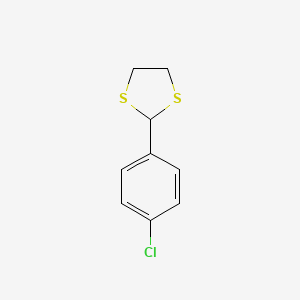
![5-(Benzylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14719983.png)

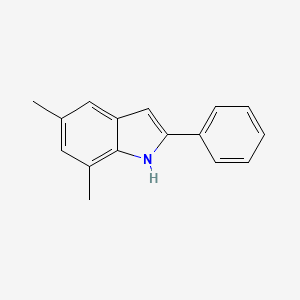

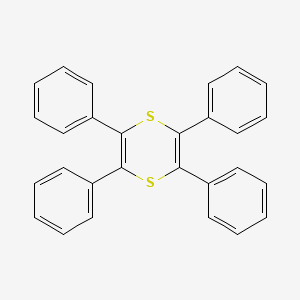
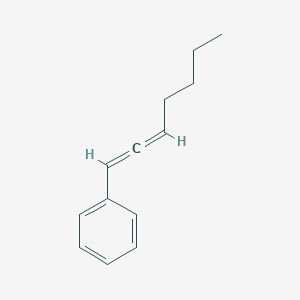
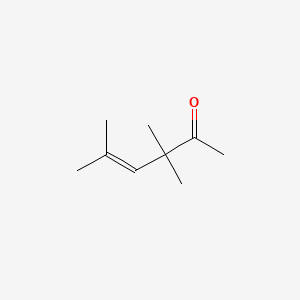

![1-[Phenylsulfonyl]-1-nitropropane](/img/structure/B14720038.png)
